14-(4-fluorophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one
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Overview
Description
14-(4-fluorophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one is a complex organic compound belonging to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group and a dioxolo ring fused to an isoquinoline backbone. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-(4-fluorophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one typically involves multi-step organic reactions. One common method involves the condensation of an appropriate fluorophenyl derivative with a dioxoloisoquinoline precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
14-(4-fluorophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized isoquinoline compounds .
Scientific Research Applications
14-(4-fluorophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 14-(4-fluorophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinolin-2(1H)-one derivatives: These compounds share a similar isoquinoline backbone and exhibit comparable biological activities.
Fluoroquinolones: Known for their antimicrobial properties, these compounds also contain a fluorophenyl group and are structurally related to the compound
Uniqueness
14-(4-fluorophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one is unique due to its specific combination of a fluorophenyl group and a dioxolo ring fused to an isoquinoline backbone. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C24H20FNO3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
20-(4-fluorophenyl)-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(21),2,4(8),9,14(19)-pentaen-18-one |
InChI |
InChI=1S/C24H20FNO3/c25-16-6-4-14(5-7-16)18-11-20-17-12-23-22(28-13-29-23)10-15(17)8-9-26(20)19-2-1-3-21(27)24(18)19/h4-7,10-12,18H,1-3,8-9,13H2 |
InChI Key |
XAKZPVHZWZPAGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C=C3N2CCC4=CC5=C(C=C43)OCO5)C6=CC=C(C=C6)F)C(=O)C1 |
Origin of Product |
United States |
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